7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane is a siloxane compound characterized by its unique molecular structure and properties. It is classified as an organosilicon compound, specifically a silatrane, which incorporates both silicon and ether functionalities. This compound is recognized for its potential applications in various scientific fields, particularly in materials science and organic synthesis.
7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane falls under the category of silatridecanes due to its long carbon chain and siloxane structure. It is notable for its multiple ether linkages, contributing to its solubility and reactivity profiles.
The synthesis of 7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane typically involves the reaction of ethylene glycol derivatives with silanes. The process may utilize various catalysts to facilitate the formation of the siloxane bonds while controlling the reaction conditions to ensure high yields.
The synthesis can be performed through a multi-step process:
The molecular formula of 7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane is . Its structure features:
The monoisotopic mass of this compound is approximately 324.1968 g/mol, and its chemical structure can be represented by the SMILES notation: CCOCCO[Si](CC)(OCCOCC)OCCOCC
.
This compound can participate in various chemical reactions typical of siloxanes and ethers:
The reactivity of this compound allows it to be integrated into larger polymeric structures or used as a modifier in formulations requiring enhanced thermal stability or flexibility.
The mechanism of action for 7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane primarily revolves around its ability to form stable siloxane bonds upon reaction with nucleophiles. The silicon atom acts as a Lewis acid, facilitating nucleophilic attack by alcohols or amines.
Kinetic studies suggest that reactions involving this compound are generally favorable under mild conditions, making it suitable for various synthetic applications in organic chemistry.
Relevant data indicates that this compound exhibits low volatility and moderate viscosity, making it suitable for applications requiring stability under thermal stress.
7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane has potential applications in:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2